Cas no 35732-37-7 (Bicyclo[3.1.0]hexan-3-ol,4-methyl-1-(1-methylethyl)-, (1R,3R,4S,5S)-rel-)

Bicyclo[3.1.0]hexan-3-ol,4-methyl-1-(1-methylethyl)-, (1R,3R,4S,5S)-rel- structure
35732-37-7 structure
Product Name:Bicyclo[3.1.0]hexan-3-ol,4-methyl-1-(1-methylethyl)-, (1R,3R,4S,5S)-rel-
Numero CAS:35732-37-7
MF:C10H18O
MW:154.249323368073
CID:306667
PubChem ID:10550
Update Time:2025-04-19

Bicyclo[3.1.0]hexan-3-ol,4-methyl-1-(1-methylethyl)-, (1R,3R,4S,5S)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[3.1.0]hexan-3-ol,4-methyl-1-(1-methylethyl)-, (1R,3R,4S,5S)-rel-
    • THUJOL
    • THUJYL ALCOHOL
    • (1α,3α,4α,5α)-4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol
    • Thujanol
    • NS00048204
    • Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-
    • 1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-ol #
    • .delta.3-thujanol
    • 4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-ol
    • Neoisothujyl alcohol
    • DZVXRFMREAADPP-UHFFFAOYSA-N
    • (1alpha,3alpha,4alpha,5alpha)-4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexan-3-ol
    • FT-0632261
    • (1R-(1alpha,3alpha,4alpha,5alpha))-4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexan-3-ol
    • NSC407280
    • Thujylalcohol
    • NSC-407280
    • 4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexan-3-ol
    • Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(methylethyl)-, (1alpha,3alpha,4alpha,5alpha)-
    • Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-
    • 513-23-5
    • 35732-37-7
    • NSC 407280
    • Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1.alpha.,3.beta.,4.beta.,5.alpha.)-
    • EINECS 221-933-1
    • 4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol
    • Neothujol
    • 3-Thujol
    • SCHEMBL872814
    • EINECS 252-702-3
    • Bicyclo[3.1.0]hexan-3-ol, (1.alpha.,3.alpha.,4.alpha.,5.alpha.)-
    • DTXSID30865003
    • Inchi: 1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3
    • Chiave InChI: DZVXRFMREAADPP-UHFFFAOYSA-N
    • Sorrisi: OC1CC2(C(C)C)CC2C1C

Proprietà calcolate

  • Massa esatta: 154.13584
  • Massa monoisotopica: 154.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.019g/cm3
  • Punto di fusione: 58-62 °C
  • Punto di ebollizione: 209.1ºC at 760mmHg
  • Punto di infiammabilità: 83.7ºC
  • Indice di rifrazione: 1.517
  • PSA: 20.23
  • LogP: 2.04940
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.